Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate
Description
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at the 3- and 4-positions, a difluoromethoxy group at the 5-position, and a methyl ester moiety. This compound’s structure combines bromine’s electron-withdrawing effects with the steric and electronic influence of the difluoromethoxy group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-8(15)4-5-2-6(11)9(12)7(3-5)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHDQWVQHBZAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 2,3-dibromo-4,6-difluorophenylacetate
The synthesis of Methyl 2,3-dibromo-4,6-difluorophenylacetate involves the esterification of 2,3-dibromo-4,6-difluorophenylacetic acid with methanol, typically using a strong acid catalyst such as sulfuric acid under reflux conditions.
Established Synthetic Routes for Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate
The compound can be synthesized via nucleophilic substitution or esterification. For example, bromination of a phenylacetic acid precursor followed by esterification with ethanol under acid catalysis (e.g., H₂SO₄) is common. Reflux in polar aprotic solvents like DMSO (18 hours at 100–120°C) is critical for intermediate formation, followed by reduced-pressure distillation and recrystallization (water-ethanol) to achieve ~65% yield. Prolonged reflux improves substitution efficiency but may degrade thermally sensitive difluoromethoxy groups. Solvent choice (DMSO vs. THF) affects reaction kinetics, while sodium carbonate washes minimize acidic byproducts.
Industrial Production Methods for Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate
Industrial production of Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Spectroscopic Techniques for Characterizing Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate
- ¹H/¹³C NMR: Identify substituent patterns (e.g., difluoromethoxy CF₂ protons at δ 5.8–6.2 ppm; aromatic bromine-induced deshielding).
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and difluoromethoxy (C-F stretches ~1100–1200 cm⁻¹).
- Mass Spectrometry: Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of ethoxy group) validate molecular weight and structural integrity.
Purification Strategies to Minimize Halogenated Byproducts
- Recrystallization: Use water-ethanol mixtures (1:3 v/v) to isolate the ester while leaving polar impurities in the aqueous phase.
- Distillation: Fractional distillation under reduced pressure (e.g., 3 mmHg) separates the product from unreacted bromine precursors.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents at room temperature or under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Yields substituted phenylacetates depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential anti-inflammatory and anticancer properties. Its halogenated structure may enhance binding affinity to biological targets, which is crucial for drug development.
- Enzyme Inhibition : Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases characterized by dysregulated enzyme activity.
2. Agricultural Chemistry
- Herbicidal Activity : This compound exhibits significant herbicidal properties due to its ability to interfere with plant biochemical pathways. Studies indicate that fluorinated compounds often possess enhanced biological activity compared to their non-fluorinated counterparts, making this compound particularly effective for weed control.
- Mechanism of Action : The interactions with enzymes and proteins involved in plant metabolism can disrupt normal physiological processes, providing effective weed management solutions.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound. Below is a summary of relevant findings:
Mechanism of Action
The mechanism by which Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate exerts its effects is primarily through its interaction with biological molecules. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Halogenated Phenylacetates
- Methyl 3,4-dichloro-5-methoxyphenylacetate: Replacing bromine with chlorine reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and lipophilicity (predicted logP decrease by ~0.5–1.0).
- The ethyl ester may alter hydrolysis kinetics compared to the methyl ester.
Difluoromethoxy-Containing Compounds
- Pantoprazole Sodium () : A benzimidazole sulfoxide with a 5-(difluoromethoxy) group. Unlike the target compound, pantoprazole’s sulfinyl moiety enables proton pump inhibition. The difluoromethoxy group here contributes to acid stability, a property that may extend to the target compound’s ester group under acidic conditions .
- 5-(Difluoromethoxy)-1H-benzimidazole derivatives () : These compounds share the difluoromethoxy motif but incorporate benzimidazole cores. Their impurity profiles (e.g., Related Compound A, Relative Retention Time [RRT] 0.9) highlight the need for stringent chromatographic separation, a consideration relevant to the target compound’s synthesis and purification .
Physicochemical and Analytical Profiles
Table 1: Key Properties of Selected Compounds
Chromatographic Behavior
- Retention Time Trends: The target compound’s bromine and difluoromethoxy groups likely increase retention time in reverse-phase HPLC compared to non-halogenated analogs. Related Compound C1 (), with RRT 0.6 and a high response factor (F = 3.3), exemplifies how polar impurities may co-elute with parent compounds, necessitating optimized mobile phases .
- Impurity Limits : Pharmacopeial standards () cap individual impurities at 0.10–0.20%, suggesting that synthetic routes for the target compound must minimize bromine-related byproducts (e.g., debrominated intermediates) .
Research Findings and Limitations
- Metabolic Stability : Difluoromethoxy groups, as seen in pantoprazole, resist hepatic oxidation better than methoxy groups, suggesting similar advantages for the target compound .
- Data Gaps : Direct pharmacological or toxicity data for this compound are absent in the provided evidence. Comparative analyses rely on extrapolation from structural analogs.
Biological Activity
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is a compound that has garnered attention in recent years for its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure with bromine and difluoromethoxy substituents that contribute to its biological activity. The presence of these halogens enhances the compound's lipophilicity and can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. The bromine atoms increase binding affinity to certain proteins, while the difluoromethoxy group may enhance metabolic stability.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
3. Herbicidal Activity
This compound has been identified as a potent herbicide. Its structural features allow it to disrupt plant metabolic processes effectively, leading to weed control.
Case Studies
-
Anticancer Activity Study
- Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Results: Significant inhibition of cell proliferation was observed in breast and prostate cancer cells with IC50 values ranging from 10 to 20 µM.
-
Herbicidal Efficacy
- Objective: To assess the herbicidal effectiveness against common agricultural weeds.
- Results: The compound demonstrated over 80% weed control at concentrations as low as 50 ppm under greenhouse conditions.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves multi-step halogenation and esterification. For analogous compounds (e.g., methyl benzoate derivatives), stepwise bromination under controlled temperatures (0–5°C) with Br₂ in acetic acid is common, followed by esterification using methanol and acid catalysis . Yield optimization requires precise stoichiometric ratios (e.g., 1.00 equiv. of trichlorotriazine in coupling reactions) and inert atmospheres to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .
Q. How can the purity of this compound be validated, and what analytical techniques are most effective?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 305 nm is recommended for resolving impurities, particularly brominated byproducts or unreacted intermediates. Column selection (e.g., C18 reverse-phase) and mobile-phase gradients (e.g., acetonitrile/water with 0.1% formic acid) are critical. For structural confirmation, combine NMR (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) .
Q. What are the key stability considerations for storing this compound, and how does light exposure affect degradation?
- Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the difluoromethoxy group and ester functionality. Degradation studies under accelerated conditions (e.g., 40°C/75% RH) with periodic HPLC analysis can identify major degradation products (e.g., free carboxylic acid via ester hydrolysis). Light-sensitive intermediates in related compounds require low-actinic glassware .
Advanced Research Questions
Q. How do steric and electronic effects of the dibromo and difluoromethoxy substituents influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of bromine and difluoromethoxy groups deactivates the phenyl ring, directing electrophilic substitution to specific positions. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimentally, Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) may require elevated temperatures (80–100°C) and bulky ligands to overcome steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar halogenated phenylacetates?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell-line variability, solvent effects). Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) and control for metabolic interference (e.g., esterase activity). Meta-analyses of structure-activity relationships (SAR) can isolate critical substituents (e.g., bromine vs. fluorine) .
Q. How can impurity profiles be systematically characterized, and what thresholds are acceptable for pharmacological studies?
- Methodology : Follow ICH Q3A guidelines for impurity qualification. Use preparative HPLC to isolate impurities (>0.1% abundance) and characterize via NMR/MS. For genotoxic impurities (e.g., brominated analogs), employ Ames testing and adhere to thresholds (e.g., ≤1.5 μg/day for Tier 1 compounds) .
Q. What computational models predict the environmental persistence or toxicity of this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow). Molecular docking studies can assess interactions with environmental enzymes (e.g., cytochrome P450) .
Methodological Tables
Table 1 : Analytical Parameters for HPLC Purity Assessment
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 4.6 × 150 mm, 3.5 μm | |
| Mobile Phase | Acetonitrile/0.1% HCOOH gradient | |
| Detection Wavelength | 305 nm | |
| Injection Volume | 20 μL |
Table 2 : Stability Study Design
| Condition | Duration | Key Metrics |
|---|---|---|
| 25°C/60% RH | 6 months | % Degradation (HPLC), color change |
| 40°C/75% RH | 3 months | Ester hydrolysis products |
| Light exposure | 1.2 million lux-hours | Photodegradation pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
